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molecular formula C8H13BrO2 B8792968 Cyclohexyl bromoacetate CAS No. 6289-39-0

Cyclohexyl bromoacetate

Cat. No. B8792968
M. Wt: 221.09 g/mol
InChI Key: JTYINBWQGXHZLX-UHFFFAOYSA-N
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Patent
US07354905B2

Procedure details

The sub-title compound was prepared analogously to the procedure described in Example 32(i) above from cyclohexanol (1 g; 10 mmol) and bromacetylchloride (1 mL; 12 mmol).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([OH:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[Br:8][CH2:9][C:10](Cl)=[O:11]>>[Br:8][CH2:9][C:10]([O:7][CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)=[O:11]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1(CCCCC1)O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
BrCC(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCC(=O)OC1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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